molecular formula C9H7BrClFO B2921897 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone CAS No. 1805227-18-2

2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone

Cat. No.: B2921897
CAS No.: 1805227-18-2
M. Wt: 265.51
InChI Key: UAOAQSUJTXADSK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone typically involves the bromination of 1-(5-chloro-4-fluoro-2-methylphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(5-chloro-4-fluoro-2-methylphenyl)ethanol.

    Oxidation: Formation of 5-chloro-4-fluoro-2-methylbenzoic acid.

Scientific Research Applications

2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 2-Chloro-5-fluorobromobenzene

Uniqueness

2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of multiple halogens enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c1-5-2-8(12)7(11)3-6(5)9(13)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOAQSUJTXADSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)CBr)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805227-18-2
Record name 2-bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethan-1-one
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